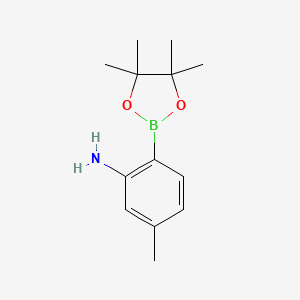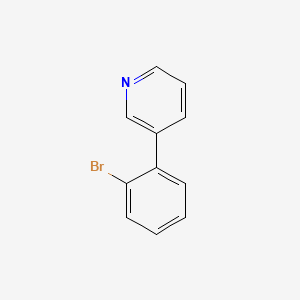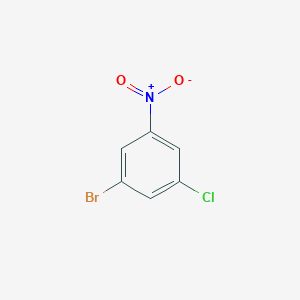
2-Bromo-4-fluoro-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated nitroaniline derivatives is a topic of interest due to their applications in various fields, including the synthesis of dyes and biologically active compounds. For instance, the green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium is an example of an environmentally friendly approach to synthesizing such compounds . Similarly, the synthesis of 2-Bromo-6-Fluorotoluene from 2-Amino-6-nitrotoluene through a series of reactions including diazonium salt substitution, reduction, and Schiemann reaction, indicates a method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of halogenated nitroaniline compounds can be complex, as seen in the study of a Schiff-base molecule, where spectroscopic and electronic properties were investigated using both experimental and theoretical methods . The crystal structure of a complex containing 2-methyl-4-nitroaniline also provides insights into how nitroaniline molecules can interact with other molecular entities .
Chemical Reactions Analysis
The chemical reactivity of halogenated nitroanilines can be inferred from studies on similar compounds. For example, the nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes with nitrosonium tetrafluoroborate leading to the synthesis of isoxazolines demonstrates the potential for halogenated nitroanilines to participate in the formation of heterocyclic compounds . Additionally, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from 4-bromo-2-fluoroaniline through a multi-step process including nitration, chlorination, and condensation, shows the versatility of halogenated anilines in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitroanilines can be quite diverse. The synthesis and characterization of a Schiff base compound through a green grinding method, which showed considerable urease inhibitory activity, suggests that halogenated nitroanilines could have significant biological activities . The practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of these compounds in pharmaceutical applications .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Target of Action
It’s known that nitroanilines, in general, can interact with various biological targets, including enzymes and receptors, due to their aromatic ring structure and functional groups .
Mode of Action
The compound’s synthesis involves a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . This suggests that the compound might interact with its targets through similar chemical reactions, causing changes in the target’s structure and function .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their ability to form covalent bonds with biological molecules .
Pharmacokinetics
The compound’s molecular weight (23501 g/mol ) suggests that it might have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Given its chemical structure, it might cause changes in the structure and function of its targets, leading to alterations in cellular processes .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-fluoro-5-nitroaniline can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions at specific temperatures , suggesting that temperature might affect its stability and activity. Moreover, the compound is soluble in alcohol and chlorinated solvents but insoluble in water , which could influence its distribution and bioavailability in different environments.
Propriétés
IUPAC Name |
2-bromo-4-fluoro-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVOIJABNHHFIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591664 |
Source


|
| Record name | 2-Bromo-4-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346433-97-4 |
Source


|
| Record name | 2-Bromo-4-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)






![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)

